molecular formula C7H6BrN3S B1525907 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233094-95-5

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1525907
CAS No.: 1233094-95-5
M. Wt: 244.11 g/mol
InChI Key: DHXIYHKKUAXQFV-UHFFFAOYSA-N
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Description

“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .


Synthesis Analysis

The synthetic methods toward this compound are classified into six distinct categories :

  • Rearrangement of pyrrolooxadiazines


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .


Physical and Chemical Properties Analysis

The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Biological Evaluation

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for their biological activities. The compounds demonstrated potent cytotoxic activity in various cancer cell lines, highlighting their potential in cancer research and therapy. The synthesis involves introducing structural variations like chlorine, bromine, iodine, and cyano groups at position 7 of the 4-aza-7,9-dideazaadenine (Li et al., 2018).

Inhibitors of Adenosine and AMP Deaminases

Certain derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied as inhibitors of adenosine deaminase (ADA) and adenosine 5′-monophosphate deaminase (AMPDA). This research is significant for understanding and potentially treating conditions related to these enzymes, including metabolic and immunological disorders (Dudfield et al., 1999).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

This compound derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 kinase. These compounds have shown preclinical in vivo activity in human tumor xenograft models, indicating their potential in cancer treatment (Bhide et al., 2006).

Production for Antiviral Drugs

The compound is used as a starting material in the production of the antiviral drug remdesivir. Research into its synthesis and process optimization has contributed to the large-scale production of this important medication, especially relevant in the context of viral outbreaks and pandemics (Roy et al., 2021).

Versatile Nitrogen Heterocycle in Medicinal Chemistry

The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential to yield derivatives with a wide range of biological activities. It has been utilized in the development of drugs targeting various kinases and receptors, underscoring its importance in pharmaceutical research (Song et al., 2013).

Kinase Inhibitors and Antitumor Activity

This compound has been a key player in the discovery and development of kinase inhibitors with notable in vivo antitumor activity. Its derivatives have shown efficacy in animal models of cancer, making it a significant contributor to oncology research and drug development (Ott et al., 2011).

Safety and Hazards

When handling this compound, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .

Properties

IUPAC Name

7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXIYHKKUAXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725809
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233094-95-5
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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